![molecular formula C8H8N4O3S B2982095 methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate CAS No. 877630-48-3](/img/structure/B2982095.png)
methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions . For instance, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . High yield and operational simplicity are the main features of the presented synthetic procedure .Scientific Research Applications
Insecticidal and Antibacterial Potential
Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate and related compounds have been explored for their insecticidal and antibacterial potential. A study synthesized various derivatives and evaluated their effectiveness against specific insects and selected microorganisms, demonstrating promising insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, permitting neural pulses’ transmission to post-cholinergic synapses .
Mode of Action
Similar compounds have been reported to inhibit the activity of ache . This inhibition affects normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Compounds with similar structures have been associated with the production of reactive oxygen species (ros) and oxidative stress . ROS overexpression and oxidative stress can negatively affect different cellular components .
Result of Action
Similar compounds have been associated with significant inhibitory activity . They have also been linked to the formation of malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
properties
IUPAC Name |
methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c1-15-5(13)3-16-8-10-6-4(2-9-12-6)7(14)11-8/h2H,3H2,1H3,(H2,9,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDJHLRMEHDZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C=NN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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